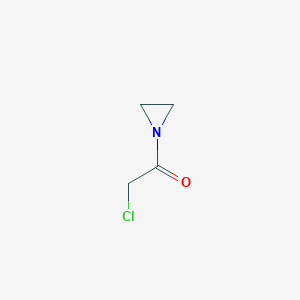

1-(Chloroacetyl)aziridine

描述

1-(Chloroacetyl)aziridine is a useful research compound. Its molecular formula is C4H6ClNO and its molecular weight is 119.55 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

1-(Chloroacetyl)aziridine, as an aziridine-containing compound, primarily targets the DNA of cells . Aziridines are known for their high reactivity due to the inherent strain in their three-membered ring structure . This makes them effective in interacting with biological targets, particularly nucleic acids .

Mode of Action

The mode of action of this compound involves its interaction with DNA. The aziridine ring in the compound is highly reactive and can open up to interact with DNA . This interaction can disrupt the normal functioning of the DNA, leading to changes in the cell .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to DNA synthesis and function . The interaction of this compound with DNA can disrupt these pathways, leading to downstream effects such as inhibition of cell division and growth .

Result of Action

The result of the action of this compound at the molecular and cellular level is the disruption of normal cell function. By interacting with DNA, this compound can inhibit DNA synthesis and disrupt cell division and growth .

生化分析

Biochemical Properties

1-(Chloroacetyl)aziridine plays a significant role in various biochemical reactions, primarily due to its highly strained aziridine ring, which makes it reactive towards nucleophiles. This reactivity allows it to interact with a range of biomolecules, including enzymes, proteins, and nucleic acids. For instance, this compound can form covalent bonds with nucleophilic sites on enzymes, leading to enzyme inhibition or modification. It has been observed to interact with enzymes involved in DNA repair and replication, potentially inhibiting their activity and affecting cellular processes .

Cellular Effects

The effects of this compound on cells are profound and varied. It can induce cytotoxicity in various cell types, including cancer cells, by interfering with DNA replication and repair mechanisms. This interference can lead to cell cycle arrest and apoptosis. Additionally, this compound has been shown to affect cell signaling pathways, altering gene expression and cellular metabolism. For example, it can activate stress response pathways, leading to changes in the expression of genes involved in cell survival and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the alkylation of nucleophilic sites on biomolecules, such as the amino groups of proteins and the nitrogenous bases of nucleic acids. This alkylation can result in the formation of covalent adducts, leading to enzyme inhibition or activation, and changes in gene expression. Additionally, this compound can induce the formation of DNA cross-links, which interfere with DNA replication and transcription .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to a decrease in its cytotoxic effects. Prolonged exposure to the compound can result in sustained DNA damage and long-term alterations in cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity, while higher doses can lead to significant cytotoxicity and adverse effects. Threshold effects have been observed, where a certain dosage level is required to induce noticeable biological effects. High doses of this compound can result in severe toxicity, including organ damage and systemic toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates. These intermediates can further interact with cellular biomolecules, affecting metabolic flux and metabolite levels. Additionally, this compound can influence the activity of enzymes involved in detoxification pathways, altering the cellular response to oxidative stress .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins, facilitating its uptake and distribution. Once inside the cell, this compound can accumulate in specific cellular compartments, influencing its localization and activity. For example, it may localize to the nucleus, where it can interact with DNA and nuclear proteins .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific cellular compartments through targeting signals or post-translational modifications. For instance, this compound may be targeted to the nucleus by nuclear localization signals, allowing it to interact with nuclear biomolecules and exert its effects on DNA replication and repair .

生物活性

1-(Chloroacetyl)aziridine is a compound of significant interest in medicinal chemistry and biological research due to its unique structural properties and potential applications. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound, with the molecular formula C₄H₅ClN, features a three-membered aziridine ring substituted with a chloroacetyl group. This structure imparts distinctive reactivity, making it a valuable intermediate in organic synthesis and a candidate for biological activity studies.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. Its aziridine ring can undergo nucleophilic attack, leading to the formation of covalent bonds with nucleophilic sites on proteins and nucleic acids. This mechanism is crucial for its potential applications in drug development.

Key Mechanisms:

- Covalent Bond Formation: The chloroacetyl group can react with amino groups in proteins, potentially modifying their function.

- Enzyme Inhibition: By forming adducts with enzymes, this compound may inhibit their activity, impacting metabolic pathways.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. A study demonstrated its effectiveness against Gram-positive bacteria, suggesting potential use as an antibacterial agent.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

These findings highlight the compound's potential in developing new antibiotics.

Anticancer Activity

This compound has also been investigated for its anticancer properties. In vitro studies revealed that it can induce apoptosis in cancer cell lines by activating caspase pathways.

Case Study:

In a study involving human breast cancer (MCF-7) cells, treatment with this compound resulted in:

- Cell Viability Reduction: A significant decrease in cell viability was observed at concentrations above 10 µM.

- Apoptotic Induction: Flow cytometry analysis indicated increased early and late apoptotic cells after treatment.

Cytotoxicity Studies

While exploring the cytotoxic effects of this compound, researchers found that it exhibits selective toxicity towards cancer cells compared to normal cells. This selectivity is crucial for minimizing side effects in therapeutic applications.

| Cell Type | IC50 (µM) |

|---|---|

| MCF-7 (Cancer Cell) | 15 |

| MCF-10A (Normal Cell) | >100 |

科学研究应用

Synthetic Applications

1-(Chloroacetyl)aziridine serves as a versatile building block in the synthesis of complex organic molecules. Its aziridine ring structure allows for various transformations, making it useful in creating nitrogen-containing compounds. The following are key synthetic applications:

- Synthesis of Heterocycles : Aziridines, including this compound, are utilized as intermediates in the synthesis of more complex heterocycles. They can be transformed into amino acids and other biologically relevant compounds .

- Aziridinium Ions : The compound can be converted into aziridinium ions, which are reactive intermediates that facilitate the formation of various nitrogen-containing derivatives. These derivatives have applications in drug development and materials science .

- Asymmetric Synthesis : Recent advances have shown that aziridines can be employed in asymmetric synthesis, allowing for the production of chiral molecules essential in pharmaceuticals .

Medicinal Chemistry

The potential therapeutic applications of this compound are noteworthy, particularly in the development of new drugs:

- Antiviral Agents : Research indicates that derivatives of aziridines can be used as precursors for antiviral drugs. For instance, they have been involved in the synthesis of compounds like oseltamivir (Tamiflu), which is effective against influenza viruses .

- Anticancer Activity : Aziridine derivatives have shown promising anticancer properties. Studies have indicated that certain aziridines can induce apoptosis in cancer cells, making them candidates for further development as anticancer agents .

- Antimicrobial Properties : Compounds derived from this compound exhibit antibacterial and antifungal activities. This has led to their exploration as potential treatments for infections caused by resistant strains of bacteria .

Biological Research

In biological studies, this compound has been investigated for its effects on various biological systems:

- Cell Viability Studies : Research has demonstrated that aziridine derivatives can affect cell viability in cancer cell lines, providing insights into their mechanisms of action and potential therapeutic uses .

- Inflammation Studies : The compound has been evaluated for its anti-inflammatory effects, with findings suggesting it may reduce pro-inflammatory cytokines in macrophage models .

Case Studies

Several case studies illustrate the diverse applications and effects of this compound:

| Study Focus | Objective | Findings | Reference Year |

|---|---|---|---|

| Antiviral Activity | Evaluate efficacy against influenza viruses | Effective precursor for antiviral agents | 2023 |

| Anticancer Activity | Assess cytotoxic effects on cancer cells | Induced apoptosis in specific cancer lines | 2023 |

| Antimicrobial Properties | Test against bacterial strains | Significant inhibitory effects on Staphylococcus aureus and Escherichia coli | 2024 |

| Anti-inflammatory Effects | Investigate cytokine reduction | Reduced TNF-alpha and IL-6 levels significantly | 2025 |

化学反应分析

Nucleophilic Ring Opening

The ring strain inherent in aziridines makes them highly reactive towards nucleophiles. In the case of 1-(Chloroacetyl)aziridine, nucleophilic ring-opening can occur via several pathways:

-

Alcoholysis and Aminolysis : The aziridine ring can be opened by alcohols or amines, leading to the formation of corresponding alcohols or amines substituted at the former ring position. For instance, treatment with an alcohol in the presence of a base can yield chloroacetylated alcohols .

-

Nucleophilic Attack by Grignard Reagents : Grignard reagents can also attack the electrophilic carbon in the chloroacetyl group, resulting in the formation of β-hydroxy carbonyl compounds .

Formation of Chiral Vicinal Chloroamines

Recent studies have demonstrated that this compound can be transformed into chiral vicinal chloroamines through asymmetric protonation of catalytically generated prochiral chloroenamines using chiral Brønsted acids. This process is highly enantioselective and allows access to a range of heterocycle-substituted aziridines .

Electrophilic Additions

This compound can undergo electrophilic additions due to its reactive chloroacetyl moiety. For example:

-

Addition of Organolithium Reagents : The compound can react with organolithium reagents, leading to the formation of new carbon-carbon bonds and generating products that are useful in further synthetic applications .

Regioselective Transformations

Research has shown that regioselective transformations involving this compound can yield piperidine derivatives efficiently. For instance, treating this compound with trifluoroacetic acid (TFA) in different solvent systems has been shown to optimize yields significantly .

Other Transformations

The compound may also participate in various other transformations:

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-(chloroacetyl)aziridine, and how can stereochemical outcomes be controlled?

- Methodological Answer : The synthesis of this compound can be achieved via nucleophilic substitution or ring-closure reactions. For example, chloroacetyl chloride can react with aziridine derivatives under anhydrous conditions (e.g., in dichloromethane at 0–5°C) to introduce the chloroacetyl group . Stereochemical control may involve chiral auxiliaries or enantioselective catalysts. A Darzens-like reaction using sulfonimidates has been reported to yield aziridine derivatives with high enantiomeric excess (up to 90%) by leveraging steric and electronic effects .

- Key Data :

| Method | Yield (%) | Stereoselectivity | Reference |

|---|---|---|---|

| Chloroacetyl chloride + aziridine | 75–90 | Racemic | |

| Darzens reaction with sulfonimidates | 58–76 | Enantioselective |

Q. How can the structure and purity of this compound be validated experimentally?

- Methodological Answer : Use a combination of NMR (¹H, ¹³C), IR, and mass spectrometry. For instance, the aziridine ring protons typically appear as a triplet (δ 2.0–3.0 ppm) in ¹H NMR due to ring strain. The chloroacetyl group shows a carbonyl stretch at ~1700 cm⁻¹ in IR . High-resolution mass spectrometry (HRMS) confirms the molecular formula (C₄H₅ClNO). Purity can be assessed via HPLC with UV detection (λ = 210 nm) and elemental analysis .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of vapors (TLV: 0.5 ppm) .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

- Emergency Procedures : Immediate eye irrigation with saline solution for 15 minutes; skin contact requires washing with soap and water .

Advanced Research Questions

Q. How does the chloroacetyl group influence the reactivity of aziridine in ring-opening reactions?

- Methodological Answer : The chloroacetyl group acts as an electron-withdrawing substituent, polarizing the aziridine ring and enhancing susceptibility to nucleophilic attack. For example, in reactions with amines or thiols, regioselective ring opening occurs at the less substituted carbon due to electronic and steric effects. Kinetic studies using in situ NMR can track reaction progress (e.g., in DMSO-d₆ at 25°C) .

- Case Study : Reaction with sodium methoxide in methanol yields 2-(methoxymethyl)aziridine via SN2 mechanism, confirmed by ¹H NMR (δ 3.3 ppm for -OCH₃) .

Q. What strategies enable regioselective functionalization of this compound for heterocyclic synthesis?

- Methodological Answer :

- Nucleophilic Substitution : Use Grignard reagents (e.g., RMgX) to substitute the chloro group, forming ketone intermediates for cyclization .

- Transition Metal Catalysis : Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with aryl boronic acids to introduce aromatic groups .

- Photochemical Methods : UV irradiation in the presence of dienes facilitates [2+2] cycloadditions, forming bicyclic structures .

Q. How can contradictions in reported reaction outcomes (e.g., stereoselectivity) be resolved during method optimization?

- Methodological Answer :

- Parameter Screening : Vary solvents (polar aprotic vs. nonpolar), temperatures (−78°C to reflux), and catalysts (chiral vs. achiral).

- Computational Modeling : DFT calculations (e.g., Gaussian 16) predict transition states to explain stereochemical discrepancies .

- Case Example : Conflicting reports on Z/E isomer ratios in aziridine-phosphonate synthesis were resolved by adjusting LiHMDS stoichiometry and reaction time .

Q. What advanced analytical techniques are suitable for studying aziridine ring strain and its impact on reactivity?

- Methodological Answer :

- X-ray Crystallography : Resolve bond angles (e.g., C-N-C ~60°) to quantify ring strain .

- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated analogs to probe ring-opening mechanisms .

- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition onset >150°C) under nitrogen atmosphere .

属性

IUPAC Name |

1-(aziridin-1-yl)-2-chloroethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6ClNO/c5-3-4(7)6-1-2-6/h1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QISWBIYMXVTBLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN1C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

119.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。